![molecular formula C20H22N4O7S2 B6594796 Cefalonium Dihydrate CAS No. 1385046-35-4](/img/structure/B6594796.png)
Cefalonium Dihydrate
Overview
Description
Cefalonium Dihydrate is a 1st generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria . It inhibits the bacterial cell wall synthesis by binding to penicillin binding proteins . The molecular formula of Cefalonium Dihydrate is C20H22N4O7S2 .
Molecular Structure Analysis
The molecular structure of Cefalonium Dihydrate is complex with a molecular weight of 494.5 g/mol . It has 2 defined stereocentres .Scientific Research Applications
Efficacy in Bovine Mastitis Treatment
Cefalonium Dihydrate, as a first-generation cephalosporin, has been extensively researched for its effectiveness in treating bovine mastitis, especially against Staphylococcus aureus isolates. Studies like Harada et al. (2020) have focused on evaluating the efficacy of Cefalonium in this context, using pilot disks for susceptibility testing. This research underscores its potential as a valuable antibiotic for managing mastitis in dairy cattle (Harada, Irie, Ohnishi, & Kataoka, 2020).
Analysis in Milk Residues
The detection of Cefalonium residue in milk is critical for food safety and regulatory compliance. Li et al. (2014) developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for this purpose. This advancement in analytical techniques allows for accurate measurement of Cefalonium levels in dairy products, ensuring consumer safety and adherence to maximum residue limits (Li, Guo, Meng, & Huang, 2014).
Drug-Polymer Interaction Studies
Cefalonium Dihydrate's interaction with polymers and other agents in pharmaceutical formulations is an area of ongoing research. For example, studies on cefaclor dihydrate, a related compound, have explored its phase transformation and interaction with solvents. These studies, such as the work by Wang et al. (2016, 2018), provide insights into how Cefalonium Dihydrate may behave in various pharmaceutical preparations, contributing to more effective drug formulation strategies (Wang et al., 2016), (Wang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBYXGLUCGDRX-LEVQAPRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefalonium Dihydrate | |
CAS RN |
1385046-35-4 | |
Record name | Cefalonium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385046354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFALONIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMV4EAL4T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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